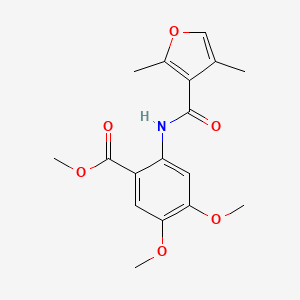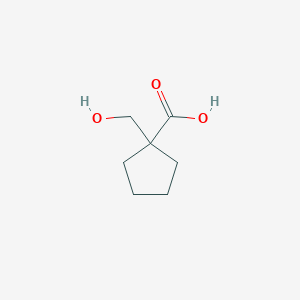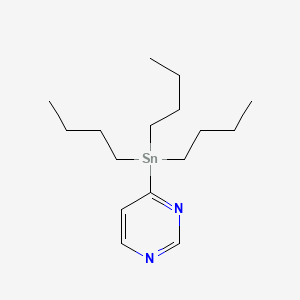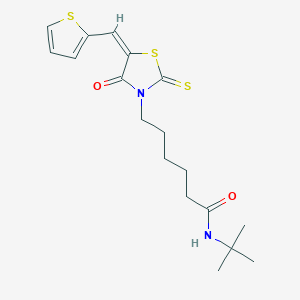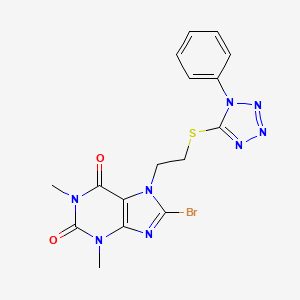![molecular formula C17H14N6O2 B2480521 4-{5-[1-(3-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,3,4-恶二唑-2-基}吡啶 CAS No. 1081122-95-3](/img/structure/B2480521.png)
4-{5-[1-(3-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基]-1,3,4-恶二唑-2-基}吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is an organic compound that represents an interesting fusion of various functional groups. The presence of triazole, oxadiazole, and pyridine rings, along with a methoxy-substituted phenyl group, endows this compound with a versatile chemical profile, making it a subject of interest in medicinal and synthetic chemistry. The unique structural combination offers potential for diverse biological activities.
科学研究应用
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine finds diverse applications:
Chemistry: : As a building block in the synthesis of more complex molecules, particularly for drug development.
Biology: : Potential inhibitor for certain enzymes, useful in biochemical assays.
Medicine: : Investigated for its potential as an antifungal, antibacterial, or anticancer agent due to its unique structural features.
Industry: : Possible use as a ligand in catalysis or as an intermediate in the production of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps:
Formation of the triazole ring: : Starting with 3-methoxyphenyl azide and propargyl methyl ether under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to produce 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole.
Oxadiazole synthesis: : The triazole derivative reacts with an appropriate hydrazide derivative to form the 1,3,4-oxadiazole moiety. This step typically involves cyclodehydration, often facilitated by acidic catalysts.
Coupling with pyridine: : The final step involves coupling of the oxadiazole-triazole intermediate with a pyridine derivative through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield and cost-effectiveness, often involving:
Catalysis: : Using efficient and recyclable catalysts for each synthetic step to minimize waste and reduce costs.
Solvent choice: : Selection of solvents that allow for easy purification and minimize environmental impact.
Continuous flow synthesis: : Adopting continuous flow techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can modify the functional groups, potentially forming different oxides or hydroxides.
Reduction: : Reducing agents can alter the triazole and oxadiazole rings or the methoxy group, yielding reduced derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under mild to moderate heating.
Major Products Formed: The major products depend on the specific reaction conditions, but can include:
Oxidation Products: : Hydroxylated derivatives, nitro derivatives.
Reduction Products: : Amines, alcohols.
Substitution Products: : Alkylated or acylated derivatives.
作用机制
The mechanism of action for this compound is likely multifaceted, depending on the specific application:
Enzyme Inhibition: : It may interact with key enzymes, disrupting their activity by binding to the active site or allosteric sites.
Molecular Targets and Pathways: : Could involve pathways associated with cell division, protein synthesis, or signal transduction, depending on its specific biological or medicinal application.
相似化合物的比较
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine stands out due to its unique combination of functional groups. Similar compounds might include:
1,2,3-Triazole derivatives: : Known for their stability and bioactivity.
1,3,4-Oxadiazole derivatives: : Recognized for their use in antimicrobial and anticancer research.
Pyridine-based compounds: : Widely used in drug synthesis for their favorable pharmacokinetic properties.
Each of these compounds shares certain structural motifs but differs in functional groups, leading to varied biological activities and applications. 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine offers a distinct advantage with its specific combination, making it a versatile candidate in numerous research domains.
属性
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-6-8-18-9-7-12)19-22-23(11)13-4-3-5-14(10-13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWROSKKSUYBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
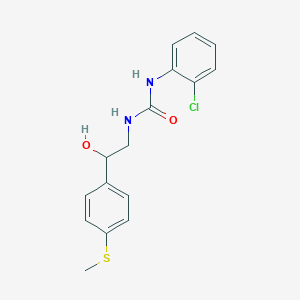
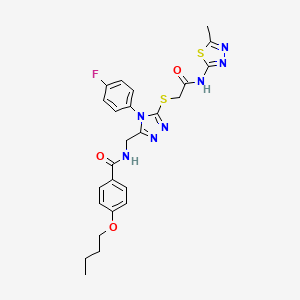
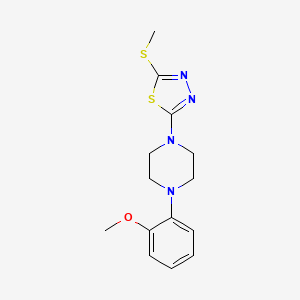
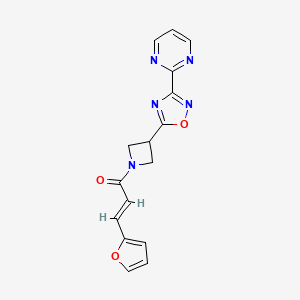
![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
![(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2480446.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
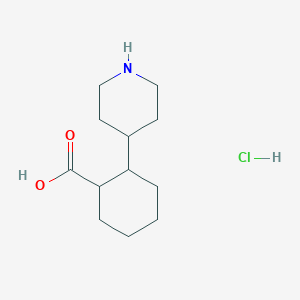
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)
